4-(Chloromethyl)nicotinonitrile
Overview
Description
“4-(Chloromethyl)nicotinonitrile” is a chemical compound with the molecular formula C7H5ClN2 and a molecular weight of 152.58 . It is used in various chemical reactions and has significant applications in the field of chemistry .
Synthesis Analysis
The synthesis of “4-(Chloromethyl)nicotinonitrile” involves a reaction with sulfuryl dichloride and dibenzoyl peroxide in tetrachloromethane at 20 - 80℃ for 3 hours . The yield of this reaction is 61.6% .Molecular Structure Analysis
The molecular structure of “4-(Chloromethyl)nicotinonitrile” has been analyzed using techniques such as X-ray diffraction (XRD) and sophisticated computational methodologies . The compound crystallizes in the orthorhombic system .Chemical Reactions Analysis
“4-(Chloromethyl)nicotinonitrile” participates in various chemical reactions. For instance, it is used in the synthesis of coumarin-linked nicotinonitrile derivatives via a cooperative vinylogous anomeric-based oxidation mechanism .Scientific Research Applications
Primitive Earth Synthesis of Nicotinic Acid Derivatives
Friedmann, Miller, and Sanchez (1971) explored the synthesis of nicotinonitriles, including compounds like 4-(chloromethyl)nicotinonitrile, under primitive earth conditions. They found that electric discharges on ethylene and ammonia could synthesize pyridine and hydrogen cyanide, which react to form cyanopyridines. Nicotinonitrile is thought to hydrolyze in the primitive ocean to form nicotinamide and nicotinic acid, contributing to prebiotic chemistry and the origin of life (Friedmann, Miller, & Sanchez, 1971).
Regioselective Palladium-Catalyzed Amination
Delvare, Koza, and Morgentin (2011) studied the regioselective C-2 amination of 4,6-dichloronicotinonitrile using palladium(0). This process yields 4-chloro-6-anilino nicotinonitrile compounds, highlighting the versatility of nicotinonitrile derivatives in organic synthesis (Delvare, Koza, & Morgentin, 2011).
Synthesis of Pyrido[2,3-d]pyrimido-[2,1-b][1,3]thiazine
Coppola and Shapiro (1981) reported the reaction of 2-chloronicotinonitrile with thioureas, leading to novel heterocycles like pyrido[2,3-d]pyrimido-[2,1-b][1,3]thiazine. This study showcases the potential of nicotinonitriles in creating diverse heterocyclic compounds (Coppola & Shapiro, 1981).
Fluorophore-Based Nicotinonitriles
Hussein, El Guesmi, and Ahmed (2019) developed a method for synthesizing nicotinonitriles with pyrene and fluorene moieties. These compounds have strong blue-green fluorescence emission, indicating their potential application in materials science and as environmentally sensitive fluorophores (Hussein, El Guesmi, & Ahmed, 2019).
Antiproliferative Activity of Nicotinonitrile Derivatives
El‐sayed, Elsayed, and Amr (2021) utilized nicotinonitrile derivatives as scaffolds for developing antineoplastic agents. Their study revealed the potential cytotoxic effects of these compounds against various cancer cell lines, demonstrating the medicinal applications of nicotinonitriles (El‐sayed, Elsayed, & Amr, 2021).
Tunable Nicotinonitrile Chromophores
Bagley, Lin, and Pope (2009) synthesized nicotinonitrile chromophores with two tunable functions, exhibiting excellent photophysical properties and solvatochromic behavior. This rapid synthesis approach underlines the adaptability and practical applications of nicotinonitriles in photophysics (Bagley, Lin, & Pope, 2009).
Safety And Hazards
Future Directions
The future directions for “4-(Chloromethyl)nicotinonitrile” could involve its use in the development of new antimicrobial drugs due to the rapid growth in global antimicrobial resistance . Additionally, it could be used in the synthesis of novel pyrimidine analogs possessing enhanced anti-inflammatory activities with minimum toxicity .
properties
IUPAC Name |
4-(chloromethyl)pyridine-3-carbonitrile | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5ClN2/c8-3-6-1-2-10-5-7(6)4-9/h1-2,5H,3H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XMGVMOVUVZVEJU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=CC(=C1CCl)C#N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5ClN2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90697726 | |
Record name | 4-(Chloromethyl)pyridine-3-carbonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90697726 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
152.58 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-(Chloromethyl)pyridine-3-carbonitrile | |
CAS RN |
1060802-60-9 | |
Record name | 4-(Chloromethyl)-3-pyridinecarbonitrile | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1060802-60-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 4-(Chloromethyl)pyridine-3-carbonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90697726 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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